1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene
Overview
Description
1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene is an organic compound with the molecular formula C7H4Cl2F5NO2S It is characterized by the presence of a nitro group, a dichloromethyl group, and a pentafluorosulfanyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene typically involves multi-step organic reactions. One common method includes the nitration of a suitable benzene derivative followed by the introduction of the dichloromethyl and pentafluorosulfanyl groups. The reaction conditions often require the use of strong acids, such as sulfuric acid, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dichloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Addition: The pentafluorosulfanyl group can participate in addition reactions with suitable reagents.
Common reagents used in these reactions include hydrogen gas, sulfuric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential use in drug development, particularly for its unique chemical properties.
Industry: The compound is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dichloromethyl and pentafluorosulfanyl groups can engage in various chemical interactions. These interactions can affect molecular pathways and biological processes, making the compound of interest in both chemical and biological research.
Comparison with Similar Compounds
1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene can be compared with other similar compounds, such as:
1-Nitro-2-chloromethyl-5-(pentafluorosulfanyl)benzene: Lacks one chlorine atom in the dichloromethyl group.
1-Nitro-2-dichloromethyl-4-(pentafluorosulfanyl)benzene: Has the pentafluorosulfanyl group in a different position on the benzene ring.
1-Nitro-2-dichloromethyl-5-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a pentafluorosulfanyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
[4-(dichloromethyl)-3-nitrophenyl]-pentafluoro-λ6-sulfane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F5NO2S/c8-7(9)5-2-1-4(3-6(5)15(16)17)18(10,11,12,13)14/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJUUBLOJOAITH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)[N+](=O)[O-])C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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